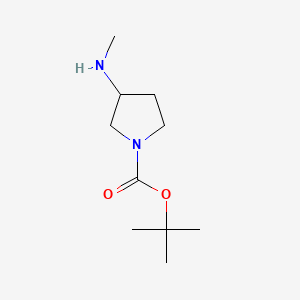
1-Boc-3-methylaminopyrrolidine
Vue d'ensemble
Description
1-Boc-3-methylaminopyrrolidine, also known as tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C10H20N2O2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 1-Boc-3-methylaminopyrrolidine is C10H20N2O2, and it has a molecular weight of 200.28 . The specific molecular structure can be found in various chemical databases .Physical And Chemical Properties Analysis
1-Boc-3-methylaminopyrrolidine has a boiling point of 269 °C, a density of 1.03, and a flash point of 117 °C . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Organic Synthesis
1-Boc-3-methylaminopyrrolidine: is widely used in organic synthesis, particularly in the introduction of the Boc-protecting group . This protecting group is pivotal in synthesizing peptides and other organic compounds where the amine function needs to be protected during reaction sequences. The Boc group can be introduced under mild conditions and removed via acidolysis, making it a versatile tool in synthetic chemistry.
Pharmacology
In pharmacological research, 1-Boc-3-methylaminopyrrolidine serves as a building block for the synthesis of various pharmacologically active molecules . Its role in the development of new therapeutic agents, especially in the realm of central nervous system disorders and inflammatory diseases, is of significant interest.
Medicinal Chemistry
The compound plays a crucial role in medicinal chemistry, where it is used to modify the pharmacokinetic and pharmacodynamic properties of drug candidates . Its incorporation into larger molecules can enhance their ability to cross biological barriers, improve binding affinity to targets, and increase metabolic stability.
Biochemistry
In biochemistry, 1-Boc-3-methylaminopyrrolidine is utilized in the study of enzyme-substrate interactions and the development of enzyme inhibitors . It can mimic certain amino acid structures, allowing researchers to probe the active sites of enzymes and understand their mechanism of action.
Industrial Applications
While not directly used in industrial processes, 1-Boc-3-methylaminopyrrolidine is essential in the research and development phase of industrial chemical production . It aids in the synthesis of complex organic compounds that can have various industrial applications, ranging from material science to specialty chemicals.
Environmental Applications
Although specific environmental applications of 1-Boc-3-methylaminopyrrolidine are not well-documented, its role in the synthesis of environmentally benign compounds is noteworthy . Researchers may use it to develop new materials or chemicals that offer reduced environmental impact compared to traditional alternatives.
Safety and Hazards
1-Boc-3-methylaminopyrrolidine is classified as having acute toxicity, both orally (category 3) and to aquatic life (acute category 1) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUCEQDKBKYEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666487 | |
| Record name | tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-methylaminopyrrolidine | |
CAS RN |
454712-26-6 | |
| Record name | tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

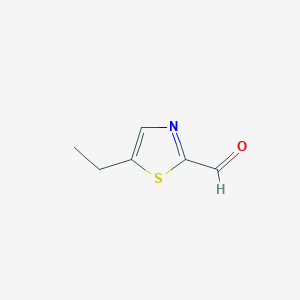
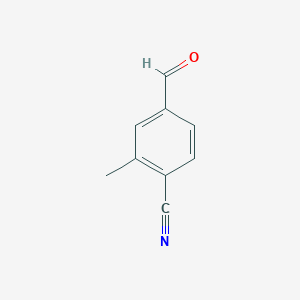

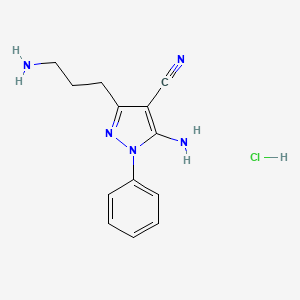

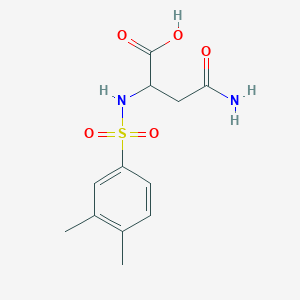

![3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521287.png)
![3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1521289.png)
![3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine](/img/structure/B1521291.png)



